Antifungal lectin AMML
Description
Properties
bioactivity |
Antifungal |
|---|---|
sequence |
ESGINLQGDATLANN |
Origin of Product |
United States |
Discovery and Initial Characterization of Antifungal Lectin Amml
Isolation Source and Organismal Context (Astragalus mongholicus roots)
A novel antifungal lectin, designated AMML, has been successfully isolated and identified from the roots of the Chinese medicinal herb Astragalus mongholicus nih.govsentosacy.com. This plant, a member of the legume family, has a long history of use in traditional medicine sentosacy.com. The specific variety identified for the isolation of AMML is Astragalus membranaceus (Fisch.) Bunge var. mongholicus (Bunge) P.K. Hsiao sentosacy.com. The discovery of AMML adds to the growing body of research on lectins derived from leguminous plants, which are known for a wide range of biological activities sentosacy.com. The source material, three-year-old Astragali radix, was obtained for the extraction process sentosacy.com.
Methodologies for Protein Extraction and Purification
The purification of AMML from the crude extract of Astragalus mongholicus roots involves a multi-step process combining protein precipitation and chromatographic techniques to achieve a homogenous sample nih.govsentosacy.com. The initial step involves preparing a crude extract by soaking powdered root pieces in a phosphate (B84403) buffer (pH 7.2) at 4°C sentosacy.com. Following centrifugation to remove insoluble debris, the resulting supernatant is subjected to a sequential purification protocol sentosacy.com. From 10 grams of the starting root material, approximately 1.2 mg of purified AMML can be obtained sentosacy.com.
The first major step in purifying AMML from the crude protein supernatant is ammonium (B1175870) sulfate (B86663) fractionation, a common method for selectively precipitating proteins based on their solubility sentosacy.comucl.ac.uk. Proteins in the supernatant were fractionated by precipitation using ammonium sulfate at a saturation level between 20% and 60% sentosacy.com. This process effectively concentrates the lectin and removes a significant portion of other proteins from the solution ucl.ac.uk. The resulting precipitate, enriched with AMML, is collected by centrifugation and redissolved in a buffer for further purification redalyc.orgscispace.com.
Following ammonium sulfate precipitation, the partially purified lectin sample is subjected to ion exchange chromatography nih.govsentosacy.com. This technique separates proteins based on their net charge at a specific pH bioglyco.comquestjournals.org. The redissolved precipitate is loaded onto an ion exchange column. The purified lectin is then eluted using a linear sodium chloride (NaCl) concentration gradient, ranging from 0 to 0.3 M, in a 10 mM Tris-HCl buffer at pH 8.0 sentosacy.com. The fractions containing the purified AMML are collected for subsequent analysis and characterization sentosacy.com. This step is crucial for separating AMML from other proteins that were co-precipitated during the ammonium sulfate fractionation stage analchemres.org.
While not used as a primary purification step in the initial isolation, gel filtration chromatography was employed to determine the relative molecular mass of the native AMML protein nih.govsentosacy.com. This method, also known as size-exclusion chromatography, separates molecules based on their size youtube.com. The purified AMML sample was applied to a calibrated Superdex 75 column sentosacy.com. By comparing its elution volume to that of known protein standards, the native molecular mass of AMML was estimated to be approximately 61.8 kDa nih.govsentosacy.com. The analysis showed that the purified AMML eluted as a single, symmetrical peak, confirming the homogeneity of the protein sample after the preceding purification steps sentosacy.com.
Preliminary Identification and Naming Convention
The purified protein was identified as a novel lectin and named AMML, an abbreviation for Astragalus membranaceus var. mongholicus lectin sentosacy.com. Its identity as a lectin was confirmed through hemagglutination assays, which demonstrated its ability to agglutinate rabbit and human erythrocytes nih.govsentosacy.com.
Subsequent characterization revealed that AMML is a dimeric glycoprotein (B1211001), meaning it is composed of two identical subunits and contains covalently linked carbohydrates nih.govsentosacy.com. The neutral carbohydrate content was determined to be 19.6% nih.govsentosacy.com. The molecular mass of the intact, native protein was determined to be 66,396 Da by MALDI-TOF mass spectrometry and 61.8 kDa by gel filtration nih.govsentosacy.com. Analysis by SDS-PAGE showed that AMML is composed of two identical subunits, each with a molecular mass of 29.6 kDa, which are held together by non-covalent and non-disulfide forces sentosacy.com.
The N-terminal amino acid sequence of the AMML subunit was determined to be ESGINLQGDATLANN nih.gov. This sequence showed 53% similarity to the N-terminal sequence of a galactose-binding lectin from Arachis hypogaea sentosacy.com. The antifungal activity of the purified lectin was confirmed against several phytopathogenic fungi, including Botrytis cinerea, Fusarium oxysporum, Colletorichum sp., and Drechslera turcia nih.govsentosacy.com.
Data Tables
Table 1: Summary of AMML Purification Steps
| Purification Step | Methodology | Purpose | Key Parameters |
| Crude Extract Preparation | Buffer Extraction | Solubilize proteins from root tissue | 50mM phosphate buffer (pH 7.2) |
| Protein Precipitation | Ammonium Sulfate Fractionation | Concentrate lectin and remove bulk proteins | 20-60% saturation |
| Primary Purification | Ion Exchange Chromatography | Separate AMML based on charge | Elution with a 0-0.3M linear NaCl gradient |
| Characterization | Gel Filtration Chromatography | Determine native molecular mass | Superdex 75 column |
Table 2: Molecular Characteristics of Antifungal Lectin AMML
| Property | Finding | Method of Determination |
| Native Molecular Mass | 66,396 Da | MALDI-TOF Mass Spectrometry |
| 61.8 kDa | Gel Filtration Chromatography | |
| Subunit Structure | Homodimer of two identical subunits | SDS-PAGE |
| Subunit Molecular Mass | 29.6 kDa | SDS-PAGE |
| Biochemical Nature | Glycoprotein | Periodic acid Schiff (PAS) staining |
| Neutral Carbohydrate Content | 19.6% | |
| N-Terminal Amino Acid Sequence | ESGINLQGDATLANN | Edman Degradation |
Molecular and Structural Elucidation of Antifungal Lectin Amml
Primary Structure Analysis
The primary structure of a protein, its amino acid sequence, is fundamental to its folding, structure, and function.
The N-terminal amino acid sequence of the purified AMML was determined using automated Edman degradation. sentosacy.com The analysis revealed the following sequence for the first 15 amino acids:
Table 1: N-terminal Amino Acid Sequence of AMML
| Position | Amino Acid |
|---|---|
| 1 | Glutamic acid (E) |
| 2 | Serine (S) |
| 3 | Glycine (G) |
| 4 | Isoleucine (I) |
| 5 | Asparagine (N) |
| 6 | Leucine (L) |
| 7 | Glutamine (Q) |
| 8 | Glycine (G) |
| 9 | Aspartic acid (D) |
| 10 | Alanine (A) |
| 11 | Threonine (T) |
| 12 | Leucine (L) |
| 13 | Alanine (A) |
| 14 | Asparagine (N) |
| 15 | Asparagine (N) |
Data sourced from multiple references. capes.gov.brnih.govresearchgate.netcpu-bioinfor.org
The determined N-terminal sequence is ESGINLQGDATLANN. capes.gov.brnih.govcnjournals.com
Database searches using the N-terminal sequence of AMML indicated that it is a novel protein, not identical to any previously published protein sequences. sentosacy.com However, a significant degree of similarity was found with other known lectins. Specifically, the N-terminal sequence of AMML exhibited a 53% similarity to the N-terminal sequence of the galactose-binding lectin from the peanut, Arachis hypogaea. sentosacy.com The amino acid composition of AMML is also noted to be similar to lectins from other related legumes. sciepub.com This homology suggests a potential evolutionary relationship within the legume lectin family.
Quaternary Structure and Oligomeric State
The molecular mass of the native, intact AMML protein was determined using two independent analytical techniques. Gel filtration chromatography on a Superdex 75 column estimated the relative molecular mass to be approximately 61.8 kDa. sentosacy.comcapes.gov.brnih.gov A more precise determination was achieved using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry, which measured the intact molecular mass as 66,396 Da. sentosacy.comcapes.gov.brnih.govresearchgate.net
Table 2: Intact Molecular Mass Determination of AMML
| Method | Estimated Molecular Mass |
|---|---|
| Gel Filtration Chromatography | 61.8 kDa |
| MALDI-TOF Mass Spectrometry | 66,396 Da |
Data sourced from multiple references. sentosacy.comcapes.gov.brnih.govresearchgate.netsentosacy.comresearchgate.net
To investigate the subunit composition, AMML was analyzed by Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE). Under denaturing conditions, the protein migrated as a single band, indicating that it is composed of subunits of the same size. sentosacy.com The molecular mass of this single monomeric subunit was determined to be 29.6 kDa. sentosacy.comcapes.gov.brnih.gov
Comparing the intact molecular mass (approximately 62-66 kDa) with the subunit mass (29.6 kDa) reveals that native AMML is a homodimeric protein, composed of two identical subunits. sentosacy.comcapes.gov.brnih.gov
The forces holding the two subunits of AMML together were investigated to understand the stability of the dimeric structure. Analysis via SDS-PAGE was performed in both the presence and absence of a reducing agent (β-mercaptoethanol). The results showed no change in the electrophoretic mobility of the protein, with a single 29.6 kDa band appearing in both conditions. sentosacy.com This finding demonstrates the absence of disulfide bonds linking the two subunits. Therefore, the two identical polypeptide chains of AMML are held together exclusively by non-covalent forces. sentosacy.com
Post-Translational Modifications
Post-translational modifications are crucial for the proper folding, stability, and function of many proteins, including lectins. For AMML, glycosylation is a key modification.
AMML is a glycoprotein (B1211001), meaning it is covalently attached to carbohydrate moieties. Research has quantified the extent of this modification.
Neutral Carbohydrate Content: AMML has been determined to have a neutral carbohydrate content of 19.6%. nih.gov This significant level of glycosylation underscores its glycoprotein nature.
Detailed analysis of the specific glycan structures attached to AMML has not been extensively reported in the available literature.
The influence of removing the carbohydrate portions (deglycosylation) on the structural integrity and conformation of AMML has not been specifically documented in published research. Generally, for other glycoproteins, deglycosylation can lead to perturbations in the protein's tertiary and quaternary structures, potentially affecting its stability and biological activity. However, without direct experimental data for AMML, any such effects remain speculative.
Biophysical Stability Profiling
Understanding the stability of a protein under various environmental conditions is essential for its characterization and potential applications. AMML has been profiled for its stability in response to changes in pH and temperature.
The activity of AMML is dependent on the pH of its environment.
Optimal pH Range: The lectin exhibits its optimal hemagglutinating activity within a pH range of 4.5 to 7.5. nih.gov Outside of this range, its activity is likely to decrease due to structural changes.
| Parameter | Value | Reference |
|---|---|---|
| Optimal pH Range | 4.5 - 7.5 | nih.gov |
AMML demonstrates a notable resistance to heat, a characteristic that is often influenced by its glycoprotein nature.
Thermal Stability: The lectin remains active at temperatures up to 65 °C. nih.gov Above this temperature, thermal denaturation is expected to occur, leading to a loss of its three-dimensional structure and function.
| Parameter | Value | Reference |
|---|---|---|
| Maximum Active Temperature | Up to 65 °C | nih.gov |
Advanced Structural Analysis (e.g., Circular Dichroism, X-ray Crystallography if available for homologous lectins)
While specific advanced structural data for AMML is limited, analysis of homologous lectins, particularly from the legume family, provides significant insights into its likely structural architecture.
Circular Dichroism (CD) Spectroscopy: Although a specific CD spectrum for AMML is not available in the reviewed literature, this technique is commonly used to assess the secondary structure of proteins. For homologous legume lectins, CD analysis consistently reveals a high proportion of β-sheet structures and a distinct lack of α-helices. nih.gov It is therefore highly probable that AMML shares this structural characteristic.
X-ray Crystallography of Homologous Lectins: High-resolution X-ray crystallography has not been reported for AMML. However, the three-dimensional structures of numerous homologous legume lectins have been determined. These studies consistently show a characteristic "lectin fold." nih.gov This fold is dominated by β-sheets that form a stable scaffold. The remarkable structural homology among legume lectins suggests that AMML likely adopts a similar three-dimensional conformation. nih.gov
Carbohydrate Binding Specificity and Glycan Recognition of Antifungal Lectin Amml
Identification of Specific Carbohydrate Ligands (e.g., D-galactose, lactose)
Research into the carbohydrate-binding profile of AMML has identified a clear specificity for D-galactose and its derivatives. capes.gov.brnih.gov Through hemagglutination inhibition assays, where various sugars are tested for their ability to prevent the lectin from clumping red blood cells, D-galactose-related structures have been confirmed as the primary ligands for AMML. capes.gov.brsentosacy.com Among the tested carbohydrates, the disaccharide lactose (B1674315), which is composed of galactose and glucose, showed a pronounced ability to inhibit AMML's activity. capes.gov.brnih.govsentosacy.com This indicates that the configuration of D-galactose is a key structural feature recognized by the lectin's binding sites. capes.gov.br The lectin from the related Astragalus membranaceus (AML) also exhibits a strong affinity for galactose, further highlighting the prevalence of this specificity within the genus. nih.govscispace.com
Affinity and Inhibition Studies with Various Sugars
Affinity and inhibition studies provide quantitative insight into the binding preferences of AMML. These studies have demonstrated that while AMML binds to a range of galactose-containing sugars, it exhibits the highest affinity for lactose. capes.gov.brnih.govsentosacy.com The minimal concentration of lactose required to inhibit the hemagglutinating activity of AMML was determined to be 3.13 mM, underscoring its potent interaction with this specific disaccharide. capes.gov.brnih.gov This strong inhibitory effect by lactose suggests that the binding site of AMML can accommodate a disaccharide structure and has a pronounced preference for the β-galactoside linkage present in lactose. capes.gov.brsentosacy.complos.org In contrast, other sugars show weaker or no inhibitory effects, confirming the high specificity of the lectin. capes.gov.br
| Inhibitory Sugar | Minimal Inhibitory Concentration (mM) | Reference |
|---|---|---|
| Lactose | 3.13 | capes.gov.br, nih.gov, sentosacy.com |
| D-galactose | Inhibitory, but less pronounced than lactose | capes.gov.br, nih.gov, sentosacy.com |
Hemagglutination Activity and Erythrocyte Specificity
AMML exhibits potent hemagglutinating activity, meaning it can cause the clumping or agglutination of erythrocytes (red blood cells). capes.gov.brsentosacy.com This activity has been observed with erythrocytes from both rabbits and humans. capes.gov.brnih.gov For human erythrocytes, AMML demonstrates a degree of blood type specificity. It shows a preference for native (unmodified) erythrocytes of blood type O. capes.gov.brnih.govsentosacy.com The surfaces of red blood cells are decorated with complex carbohydrate structures (glycans) that function as blood group antigens, and the specificity of AMML reflects its ability to recognize and bind to the particular glycans present on type O cells. nih.gov
The hemagglutination activity of AMML is significantly enhanced when erythrocytes are pre-treated with the enzyme trypsin. capes.gov.brsentosacy.comtamiu.edu This treatment is known to cleave proteins from the cell surface, which can unmask or increase the accessibility of carbohydrate receptor sites for lectin binding. mdpi.com In the case of rabbit erythrocytes, trypsin treatment resulted in a two-fold increase in the agglutinating activity of AMML. tamiu.edu For human erythrocytes, trypsinization altered the lectin's specificity. capes.gov.brsentosacy.com While AMML preferentially agglutinated native type O cells, after trypsin treatment, its specificity was enhanced towards erythrocytes of blood types B and AB. capes.gov.brsentosacy.com This shift suggests that trypsin exposes galactose-containing structures on type B and AB cells that are otherwise less accessible. sentosacy.com
| Erythrocyte Type | Treatment | Agglutination Preference | Reference |
|---|---|---|---|
| Type O | Native | Pronounced | capes.gov.br, nih.gov, sentosacy.com |
| Type A | Native | Agglutinated | sentosacy.com |
| Type B | Trypsin-treated | Enhanced Specificity | capes.gov.br, sentosacy.com |
| Type AB | Trypsin-treated | Enhanced Specificity | capes.gov.br, nih.gov, sentosacy.com |
Role of Carbohydrate Recognition Domains in Fungal Target Recognition
The antifungal activity of lectins is directly linked to their carbohydrate recognition domains (CRDs). nih.govmdpi.com These domains allow lectins to bind to specific glycan structures present on the cell walls of fungi. plos.orgasm.org The fungal cell wall is a complex matrix rich in glycoproteins and polysaccharides, such as mannans and glucans, which present a variety of potential binding targets for lectins. asm.org
The specific antifungal action of AMML is predicated on its galactose-binding CRD. capes.gov.brscielo.br It is hypothesized that AMML recognizes and binds to galactose-containing glycoconjugates on the surface of susceptible fungi. plos.orgscielo.br This binding event is the critical first step in its inhibitory mechanism, which may involve altering the permeability of the fungal cell membrane or interfering with key cellular processes, ultimately leading to the inhibition of mycelial growth. capes.gov.brplos.org The selectivity of AMML's antifungal action provides strong evidence for this targeted recognition. AMML effectively inhibits the growth of phytopathogenic fungi such as Botrytis cinerea and Fusarium oxysporum, but shows no activity against others like Rhizoctonia solani and Mycosphaerella arachidicola. capes.gov.brnih.govscielo.br This suggests that the cell surfaces of the susceptible fungi possess the specific galactose-containing epitopes that the CRD of AMML recognizes, while the resistant fungi likely lack these particular glycan structures. scielo.br
Antifungal Activity Spectrum and Efficacy of Antifungal Lectin Amml
Evaluation Against Phytopathogenic Fungi
AMML has been shown to exert antifungal properties against a range of fungi responsible for significant crop diseases nih.govsentosacy.com.
AMML exhibits potent inhibitory activity against Botrytis cinerea, the causative agent of gray mold disease. Research has demonstrated that AMML strongly inhibits the mycelial growth of this pathogen sentosacy.com. The concentration required for 50% inhibition of mycelial growth (IC50) has been determined to be 1.2 µM sentosacy.com.
The lectin also shows efficacy against Fusarium oxysporum, a soil-borne fungus that causes Fusarium wilt in a wide variety of plants. Studies have confirmed that AMML exerts antifungal activity and inhibits the growth of this pathogen nih.govsentosacy.com.
AMML has been identified as an inhibitor of fungi belonging to the Colletotrichum genus, which are responsible for anthracnose diseases in numerous crops. The lectin's antifungal activity extends to this significant group of plant pathogens nih.govsentosacy.com.
The antifungal lectin AMML has demonstrated inhibitory effects against Drechslera turcica, the fungal pathogen that causes Northern corn leaf blight. This indicates a broader spectrum of activity against fungi affecting important agricultural crops nih.govsentosacy.com.
Analysis of Fungal Strain Susceptibility and Resistance
In contrast to its activity against the aforementioned fungi, AMML has been found to be ineffective against certain other phytopathogenic fungi. Specifically, it does not exhibit antifungal activity against Rhizoctonia solani, a fungus with a wide host range causing diseases like damping-off and root rot, and Mycosphaerella arachidicola, the causal agent of early leaf spot in peanuts nih.govsentosacy.com. This demonstrates a degree of specificity in the antifungal action of AMML.
Quantitative Assessment of Fungal Growth Inhibition
The inhibitory effect of AMML has been quantified, particularly concerning mycelial growth. For Botrytis cinerea, the IC50 value for mycelial growth inhibition is 1.2 µM sentosacy.com. Strong inhibition of B. cinerea mycelial growth was also observed at a concentration of 20 µ g/well in in vitro assays sentosacy.com. While the lectin is also active against F. oxysporum, Colletotrichum sp., and D. turcica, specific IC50 values for these fungi have not been detailed in the same manner nih.govsentosacy.com.
Table 1: Antifungal Activity Spectrum of AMML
| Fungal Species | Disease Caused | AMML Activity |
|---|---|---|
| Botrytis cinerea | Gray Mold | Inhibitory |
| Fusarium oxysporum | Fusarium Wilt | Inhibitory |
| Colletotrichum sp. | Anthracnose | Inhibitory |
| Drechslera turcica | Northern Corn Leaf Blight | Inhibitory |
| Rhizoctonia solani | Damping-off, Root Rot | No Activity |
| Mycosphaerella arachidicola | Early Leaf Spot of Peanut | No Activity |
Table 2: Quantitative Mycelial Growth Inhibition by AMML
| Fungal Species | IC50 Value | Other Observations |
|---|---|---|
| Botrytis cinerea | 1.2 µM | Strong inhibition at 20 µ g/well |
Genetic and Biotechnological Aspects of Antifungal Lectin Amml
Gene Cloning and Heterologous Expression Strategies
Detailed studies describing the specific cloning of the gene encoding for the antifungal lectin AMML from Astragalus mongholicus are not extensively documented in the available scientific literature. The N-terminal amino acid sequence of AMML has been determined as ESGINLQGDATLANN. nih.gov This sequence information is a critical first step that can be utilized to design degenerate primers for techniques like PCR (Polymerase Chain Reaction) to isolate the full-length gene from an A. mongholicus cDNA library.
Once the gene is cloned, heterologous expression would be the next step for large-scale production of recombinant AMML. The choice of an expression system is crucial, as AMML is a glycoprotein (B1211001), meaning it undergoes post-translational modifications. nih.govsentosacy.com
Potential Heterologous Expression Systems:
Bacterial Systems (e.g., Escherichia coli): While offering advantages like rapid growth and high yield, bacterial systems lack the machinery for glycosylation. This would result in the production of a non-glycosylated form of AMML, which may affect its stability, solubility, and antifungal activity.
Yeast Systems (e.g., Pichia pastoris, Saccharomyces cerevisiae): Yeast systems are capable of performing post-translational modifications, including glycosylation, making them a more suitable choice for producing functional AMML. nih.govnih.gov They offer a balance of high-yield production and the ability to produce complex proteins.
Plant and Animal Cell Systems: These systems can produce recombinant lectins with post-translational modifications that are very similar to the native protein but are generally more complex and costly to maintain. nih.gov
To date, specific reports detailing the successful heterologous expression of AMML in any of these systems are not available in peer-reviewed publications.
Genetic Engineering for Enhanced Antifungal Properties
Genetic engineering offers the potential to modify AMML to enhance its antifungal potency, broaden its spectrum of activity, or improve its stability. However, there are currently no specific studies in the scientific literature that report the genetic modification of AMML.
Hypothetical strategies for engineering AMML could include:
Site-Directed Mutagenesis: Altering specific amino acid residues in the carbohydrate-binding sites could potentially increase the lectin's affinity for fungal cell wall components, thereby enhancing its inhibitory effect.
Domain Swapping or Fusion Proteins: Creating chimeric proteins by fusing the AMML gene with genes of other antifungal proteins (e.g., chitinases, glucanases) could lead to a synergistic antifungal effect. nih.gov
These approaches remain theoretical for AMML, as foundational information such as the full gene sequence and three-dimensional structure is not yet publicly available.
Development of Transgenic Systems for Antifungal Resistance (e.g., crop protection)
The introduction of genes encoding antifungal proteins like lectins into crop plants is a well-established strategy to confer resistance against fungal pathogens. nih.govwalshmedicalmedia.combcpc.orgwalshmedicalmedia.com The expression of a lectin gene in a plant can provide protection by directly inhibiting fungal growth.
While the development of transgenic plants expressing various other lectins has been reported to enhance resistance to fungi and pests, there are no specific published reports on the development or testing of transgenic plants expressing the this compound. nih.gov The potent in vitro activity of AMML against significant plant pathogens like Botrytis cinerea and Fusarium oxysporum makes its corresponding gene a promising candidate for developing fungal-resistant transgenic crops. nih.gov The process would involve cloning the AMML gene into a plant expression vector and transforming it into target crops such as tobacco, rice, or cotton.
Bioinformatics and Computational Approaches for Structure-Function Prediction
Bioinformatics and computational biology are essential tools for predicting the structure and function of proteins. For AMML, the UniProtKB/Swiss-Prot database entry is P85004. The determined N-terminal sequence showed a 53% similarity to the N-terminal sequence of a galactose-binding lectin from Arachis hypogaea (peanut). sentosacy.com
Comprehensive bioinformatics analyses for AMML, such as homology modeling to predict its three-dimensional structure or molecular docking to simulate its interaction with fungal cell wall carbohydrates, have not been published. Such studies are contingent on obtaining the full amino acid sequence, which would be derived from the cloned gene.
Once the full sequence is known, the following computational approaches could be employed:
Homology Modeling: A 3D model of AMML could be generated using the crystal structures of related lectins as templates. This model would be invaluable for understanding the structural basis of its carbohydrate-binding specificity and antifungal activity. nih.govscielo.br
Molecular Docking: Computational docking could simulate the interaction between the modeled AMML structure and various fungal cell wall glycans. This would help identify the key residues involved in binding and could guide site-directed mutagenesis experiments to enhance its antifungal properties. nih.gov
Phylogenetic Analysis: Comparing the AMML sequence with other lectins could provide insights into its evolutionary relationships and functional classification. nih.govnih.govresearchgate.net
Currently, the application of these powerful predictive tools to AMML is precluded by the lack of the complete gene and protein sequence in public databases.
Future Directions and Research Perspectives for Antifungal Lectin Amml
Elucidation of Atomic-Level Interaction Mechanisms with Fungal Targets
A fundamental area for future investigation is the precise mechanism by which AMML recognizes and interacts with fungal cells at an atomic level. Currently, it is understood that plant lectins generally exert their antifungal effects by binding to specific carbohydrate structures on the fungal cell wall, which can lead to inhibited spore development, reduced mycelium growth, or cell death. nih.govresearchgate.net For AMML, initial studies have identified a binding preference for D-galactose and its derivatives. nih.govsentosacy.com
However, a high-resolution, atomic-level understanding is currently lacking. Future research should prioritize the use of advanced structural biology techniques to elucidate this interaction.
Key Research Approaches:
X-ray Crystallography: Co-crystallizing AMML with its primary carbohydrate ligands (e.g., specific fungal cell wall oligosaccharides) would provide a static, high-resolution snapshot of the binding pocket and the precise molecular interactions (hydrogen bonds, van der Waals forces) that govern binding specificity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide dynamic information about the binding process in solution, helping to understand the conformational changes that may occur in both the lectin and the carbohydrate upon binding.
Computational Modeling and Molecular Docking: In silico approaches can complement experimental data by predicting how AMML might interact with a broader range of fungal glycans and can be used to model the effects of specific amino acid mutations on binding affinity.
Understanding these atomic-level details is crucial for the rational design of modified AMML variants with enhanced affinity and specificity for fungal targets.
Strategies for Broadening Antifungal Spectrum
Research has shown that AMML is effective against several phytopathogenic fungi, including Botrytis cinerea, Fusarium oxysporum, Colletorichum sp., and Drechslera turcia. nih.govsentosacy.com However, the same studies noted a lack of activity against other fungi such as Rhizoctonia solani and Mycosphaerella arachidicola. nih.govsentosacy.com This specificity, while advantageous in some contexts, limits its application as a broad-spectrum antifungal. Future research should focus on strategies to engineer AMML to recognize and act upon a wider range of fungal pathogens.
Proposed Strategies:
Protein Engineering of the Carbohydrate-Binding Domain: Using insights gained from atomic-level studies (Section 8.1), site-directed mutagenesis could be employed to alter key amino acid residues within the carbohydrate-binding pocket. The goal would be to change the lectin's specificity from primarily galactose-binding to recognizing other common fungal cell wall carbohydrates, such as N-acetylglucosamine (a component of chitin) or mannose.
Domain Swapping and Chimeric Lectins: Creating chimeric proteins by fusing the AMML scaffold with carbohydrate-binding domains from other lectins known to have different specificities could generate novel lectins with a combined or broadened antifungal spectrum.
The table below summarizes the known antifungal spectrum of AMML and highlights potential targets for expansion.
| Fungal Species | Current AMML Activity | Potential Strategy for Targeting |
| Botrytis cinerea | Inhibitory | N/A (Already Susceptible) |
| Fusarium oxysporum | Inhibitory | N/A (Already Susceptible) |
| Colletorichum sp. | Inhibitory | N/A (Already Susceptible) |
| Drechslera turcia | Inhibitory | N/A (Already Susceptible) |
| Rhizoctonia solani | Not Inhibitory | Engineer binding domain for chitin/other cell wall glycans |
| Mycosphaerella arachidicola | Not Inhibitory | Engineer binding domain for different cell wall glycans |
| Candida species | Not Reported | Investigate binding to mannans on the cell surface |
| Aspergillus species | Not Reported | Investigate binding to galactomannans and chitin |
Investigation into Fungal Resistance Mechanisms to Lectin Activity
The emergence of resistance is a significant threat to the long-term efficacy of any antimicrobial agent. mdpi.comnih.gov While no resistance to AMML has been reported, it is crucial to proactively investigate the potential mechanisms by which fungi could evade its antifungal action. This research would allow for the development of strategies to mitigate or overcome resistance before it becomes a clinical or agricultural problem.
General mechanisms of antifungal resistance include altering the drug's target, reducing the effective intracellular concentration of the agent, or implementing metabolic bypasses. mdpi.comnih.gov
Hypothetical Fungal Resistance Mechanisms to AMML:
Alteration of Cell Wall Glycans: Fungi could modify the composition or structure of their cell wall carbohydrates, for example, by altering glycosylation pathways. This could mask or remove the specific binding sites recognized by AMML, thereby preventing the lectin from attaching to the cell surface.
Secretion of Proteases: Fungi might evolve to secrete extracellular proteases that can degrade AMML before it reaches the cell wall, effectively neutralizing the lectin.
Production of Competitive Carbohydrates: Fungi could potentially secrete decoy mono- or oligosaccharides that bind to AMML in the extracellular space, preventing it from interacting with its intended cell wall target.
Efflux Pumps: While more relevant for intracellular agents, it is conceivable that some fungi could utilize membrane transporters to manage cell stress induced by lectin binding. mdpi.com
Research in this area would involve generating AMML-resistant fungal strains in the laboratory through prolonged exposure and subsequently analyzing their genetic and phenotypic changes.
Exploration of Synergistic Antifungal Effects with Other Agents
Combination therapy, where two or more agents are used together, is a promising strategy to enhance antifungal efficacy, reduce toxicity, and potentially slow the development of resistance. mdpi.com Future studies should explore the potential for synergistic interactions between AMML and conventional antifungal drugs. The primary hypothesis is that AMML, by binding to and potentially disrupting the fungal cell wall, could increase the permeability of the cell to other antifungal agents, allowing them to reach their intracellular targets more effectively.
Potential Synergistic Combinations for Investigation:
AMML + Azoles (e.g., Fluconazole): Azoles work by inhibiting ergosterol (B1671047) synthesis, a key component of the fungal cell membrane. nih.gov AMML could disrupt the outer cell wall, facilitating easier access for azoles to the cell membrane.
AMML + Polyenes (e.g., Amphotericin B): Polyenes bind directly to ergosterol, creating pores in the cell membrane. mdpi.com A compromised cell wall due to AMML activity could expose the membrane more readily to the action of polyenes.
AMML + Echinocandins: Echinocandins inhibit the synthesis of β-glucan, a critical cell wall component. Combining two agents that target different aspects of cell wall integrity could lead to a potent synergistic effect.
The table below outlines potential combination therapies and their hypothesized mechanisms.
| Combination | Class of Partner Agent | Hypothesized Mechanism of Synergy |
| AMML + Fluconazole | Azole | AMML disrupts the cell wall, increasing permeability and allowing Fluconazole to more easily reach the cell membrane to inhibit ergosterol synthesis. |
| AMML + Amphotericin B | Polyene | AMML-induced cell wall stress may enhance the ability of Amphotericin B to bind to ergosterol and form pores in the cell membrane. |
| AMML + Caspofungin | Echinocandin | Dual attack on the cell wall: AMML binds to surface glycans while Caspofungin inhibits β-glucan synthesis, leading to profound structural failure. |
Potential for Agricultural Bio-Fungicide Development
Given that AMML has demonstrated inhibitory activity against several significant plant pathogens like Botrytis cinerea (grey mold) and Fusarium oxysporum (Fusarium wilt), it holds considerable promise as a bio-fungicide for crop protection. nih.govsentosacy.com The use of lectins as anti-insect and antimicrobial agents in agriculture is a growing field of interest due to their protein-based nature, which suggests they are biodegradable and potentially more environmentally benign than synthetic chemical fungicides. nih.gov
Key Research and Development Steps:
Efficacy Studies: Controlled greenhouse and field trials are necessary to determine the effectiveness of AMML in protecting various crops (e.g., fruits, vegetables, grains) from fungal diseases under real-world conditions.
Formulation Development: For practical application, stable and effective formulations of AMML need to be developed. This could involve creating sprayable solutions with appropriate adjuvants to ensure adherence to plant surfaces and stability.
Transgenic Plants: A long-term strategy involves developing transgenic crop plants that express the AMML gene. This would provide innate, continuous protection against targeted fungal pathogens, potentially reducing or eliminating the need for external fungicide applications. nih.gov
Safety Assessment: Thorough evaluation of the impact of AMML on non-target organisms, including beneficial insects (e.g., pollinators), soil microbes, and animals, is essential to ensure its environmental safety.
The development of AMML as a bio-fungicide could provide a valuable tool for integrated pest management strategies, contributing to more sustainable agricultural practices. mdpi.com
Q & A
Q. What are the primary mechanisms of antifungal action exhibited by AMML, and how can researchers validate these mechanisms experimentally?
AMML’s antifungal activity is hypothesized to involve carbohydrate-binding specificity, membrane disruption, and/or immune modulation. To validate this:
- Perform glycan microarray assays to map its binding affinity for fungal cell wall components (e.g., mannan, chitin) .
- Use fluorescence microscopy with membrane integrity dyes (e.g., propidium iodide) to assess pore formation or membrane damage in fungal cells .
- Compare activity in wild-type vs. immune-deficient animal models to evaluate host immune system dependency .
Q. What standardized methodologies are recommended for quantifying AMML’s antifungal activity in vitro?
- Minimum Inhibitory Concentration (MIC) assays : Follow CLSI guidelines (e.g., M27/M38) using serial dilutions of AMML against reference fungal strains (e.g., Candida albicans, Aspergillus fumigatus) .
- Time-kill kinetics : Assess fungicidal vs. fungistatic effects by measuring log-reduction in colony-forming units (CFUs) over 24–48 hours .
- Synergy testing : Combine AMML with conventional antifungals (e.g., fluconazole) via checkerboard assays to calculate fractional inhibitory concentration indices (FICIs) .
Advanced Research Questions
Q. How can conflicting data on AMML’s species-specific antifungal activity be resolved (e.g., inactivity against Rhizoctonia solani vs. efficacy against other fungi)?
- Strain-specific factors : Screen multiple clinical/environmental isolates of the same species to assess genetic diversity in cell wall composition .
- Experimental variables : Control for pH, temperature, and growth phase, as lectin activity is often context-dependent .
- Structural analysis : Use X-ray crystallography or cryo-EM to compare AMML’s binding pocket with ligands from resistant vs. susceptible species .
Q. What experimental strategies are effective for studying AMML’s interaction with host immune receptors like C-type lectins (e.g., Dectin-1)?
- Gene knockout models : Use CRISPR-Cas9 to delete receptors in immune cells (e.g., macrophages) and measure cytokine production (IL-6, TNF-α) post-AMML exposure .
- Surface plasmon resonance (SPR) : Quantify binding kinetics between AMML and recombinant C-type lectin receptors .
- Transcriptomic profiling : Perform RNA-seq on AMML-treated immune cells to identify downstream signaling pathways (e.g., NF-κB, SYK) .
Q. How can researchers optimize AMML’s stability and bioavailability for in vivo studies?
- Chemical modification : Conjugate AMML with polyethylene glycol (PEGylation) to reduce renal clearance and extend half-life .
- Nanoparticle encapsulation : Use liposomal or chitosan-based carriers to protect AMML from proteolytic degradation .
- Pharmacokinetic modeling : Track serum levels via ELISA or radiolabeling in murine models to adjust dosing regimens .
Methodological Challenges and Solutions
Q. How should researchers address discrepancies between in vitro and in vivo efficacy of AMML?
- Host-microbe interactions : Test AMML in immunosuppressed models (e.g., cyclophosphamide-treated mice) to mimic clinical scenarios .
- Biofilm assays : Use catheter-associated or mucosal biofilm models to evaluate penetration and persistence .
- Toxicity screens : Monitor organ histopathology and serum biomarkers (e.g., ALT, creatinine) to rule off-target effects .
Q. What computational tools are available for predicting AMML’s structure-activity relationships (SAR)?
- Molecular docking : Use AutoDock Vina or Rosetta to model AMML’s interaction with fungal glycans .
- Machine learning : Train QSAR models on antifungal peptide datasets to identify critical residues for activity .
- Dynamic simulations : Perform MD simulations to assess conformational stability under physiological conditions .
Data Interpretation and Validation
Q. How can researchers validate the specificity of AMML’s antifungal activity against non-target mammalian cells?
- Hemolysis assays : Test AMML on erythrocytes to rule out membrane lytic activity .
- Cytotoxicity screens : Use MTT assays on human cell lines (e.g., HEK293) to determine selectivity indices (SI = IC50 mammalian cells / MIC fungal cells) .
Q. What statistical approaches are recommended for analyzing dose-response data in AMML studies?
- Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50 and Hill coefficients .
- ANOVA with post-hoc tests : Compare multiple treatment groups (e.g., AMML variants) using Tukey’s HSD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
